4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered ring structures containing two adjacent nitrogen atoms. This compound is characterized by the presence of a bromine atom at the 4-position, an ethyl group at the 1-position, and a carboxylic acid group at the 3-position. Pyrazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry, agrochemistry, and material science .
Scientific Research Applications
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic properties, such as anti-inflammatory, antimicrobial, and anticancer agents.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Material Science: It is employed in the development of novel materials with specific electronic or optical properties.
Agrochemistry: Pyrazole derivatives are used in the synthesis of agrochemicals, including herbicides and fungicides.
Mechanism of Action
Target of Action
Pyrazole derivatives are known for their diverse pharmacological effects . They have been reported to interact with various biological targets, including enzymes, receptors, and proteins, depending on their specific chemical structure .
Mode of Action
For instance, they can inhibit or activate enzymes, bind to receptors altering their function, or interfere with protein-protein interactions .
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their specific targets . They can influence signal transduction pathways, metabolic pathways, and cell cycle regulation, among others .
Pharmacokinetics
Metabolism and excretion rates can determine the compound’s half-life .
Result of Action
Depending on their specific targets and mode of action, pyrazole derivatives can induce various cellular responses, such as apoptosis, cell cycle arrest, or changes in signal transduction .
Action Environment
The action, efficacy, and stability of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid can be influenced by various environmental factors. These can include pH, temperature, presence of other molecules, and specific characteristics of the biological environment . For instance, the pH can affect the ionization state of the compound, influencing its absorption and distribution. Temperature can affect the compound’s stability and its interactions with its targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromo-1-ethyl-1H-pyrazole with carbon dioxide under basic conditions to introduce the carboxylic acid group. Another approach involves the bromination of 1-ethyl-1H-pyrazole-3-carboxylic acid using bromine or a brominating agent .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available starting materials. The process often includes steps such as alkylation, bromination, and carboxylation, followed by purification techniques like recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a carbonyl compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Typically carried out using nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Coupling Reactions: Palladium catalysts are often employed in coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl or heteroaryl derivatives .
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole-3-carboxylic acid: Lacks the ethyl group at the 1-position.
1-ethyl-1H-pyrazole-3-carboxylic acid: Lacks the bromine atom at the 4-position.
4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid: Contains a methyl group instead of an ethyl group at the 1-position.
Uniqueness
4-bromo-1-ethyl-1H-pyrazole-3-carboxylic acid is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both the bromine atom and the ethyl group can enhance its potential as a versatile building block in synthetic chemistry and its efficacy in biological applications .
Properties
IUPAC Name |
4-bromo-1-ethylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2O2/c1-2-9-3-4(7)5(8-9)6(10)11/h3H,2H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEGPTEWNTIRADT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C(=N1)C(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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